

Diethyl Butylethylmalonate-d5 supplier and purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl Butylethylmalonate-d5

Cat. No.: B051948

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Technical Guide: Diethyl Butylethylmalonate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl Butylethylmalonate-d5**, a deuterated analog of Diethyl Butylethylmalonate. This document covers its suppliers, purity levels, a representative synthesis protocol, and its primary applications in a research and drug development context.

Suppliers and Purity

Diethyl Butylethylmalonate-d5 is available from several specialized chemical suppliers. The purity of isotopically labeled compounds is a critical parameter, often denoted by the atom percentage of the isotope (in this case, Deuterium). Below is a summary of known suppliers and their stated purity levels.

Supplier	Purity	Catalog Number / Other Identifiers
MedChemExpress	Not explicitly stated, sold as a stable isotope	HY-W710264
Fisher Scientific	Not explicitly stated	30379264 (10mg), 30388463 (100mg)
BOC Sciences	98%; 99% atom D	1189865-34-6 (for a related d9 analog)
US Biological Life Sciences	Highly Purified	Not specified
Toronto Research Chemicals	Not explicitly stated	TRC-D443877-100MG

Applications in Research and Development

Diethyl Butylethylmalonate-d5, as a deuterated compound, primarily serves as an internal standard in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The incorporation of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart in a mass spectrometer.

Due to this property, it is an invaluable tool in pharmacokinetic and metabolic studies.^{[1][2]} Researchers can use it to accurately quantify the concentration of the unlabeled drug or metabolite in biological samples. The use of stable isotopes like deuterium has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.^{[1][2]}

Synthesis of Diethyl Butylethylmalonate: A Representative Experimental Protocol

While a specific protocol for the synthesis of the d5-labeled variant is not readily available in the public domain, the following is a detailed, representative protocol for the synthesis of the unlabeled analog, Diethyl sec-butylethylmalonate.^[3] This procedure illustrates the fundamental chemical transformations involved. The synthesis of the deuterated version would require the use of a deuterated starting material, such as ethyl-d5 bromide.

3.1. Materials and Reagents

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- sec-Butyl bromide
- Ethyl bromide (or a deuterated equivalent for d5 synthesis)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate

3.2. Equipment

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with hotplate
- Distillation apparatus
- Separatory funnel
- Rotary evaporator

3.3. Experimental Procedure

Step 1: Preparation of Sodium Ethoxide

- In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol.
- Carefully add 35 g of sodium metal in small pieces.
- Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.^[3]

Step 2: First Alkylation (Introduction of the sec-Butyl Group)

- Heat the sodium ethoxide solution to reflux on a steam bath.
- Add 250 g of diethyl malonate in a steady stream with stirring.^[3]
- To the refluxing mixture, add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux.^[3]

Step 3: Second Alkylation (Introduction of the Ethyl Group)

- After the addition of sec-butyl bromide is complete, prepare a fresh solution of sodium ethoxide using 35 g of sodium and 700 mL of absolute ethanol in a separate flask.
- Cool the mono-alkylated product from Step 2 and add it to the freshly prepared sodium ethoxide solution.
- Add 165 g of ethyl bromide (or ethyl-d₅ bromide for the synthesis of the deuterated compound) slowly while cooling the flask in an ice bath.
- Allow the mixture to stand at room temperature for 1-2 hours, then reflux for 8 hours.

Step 4: Work-up and Purification

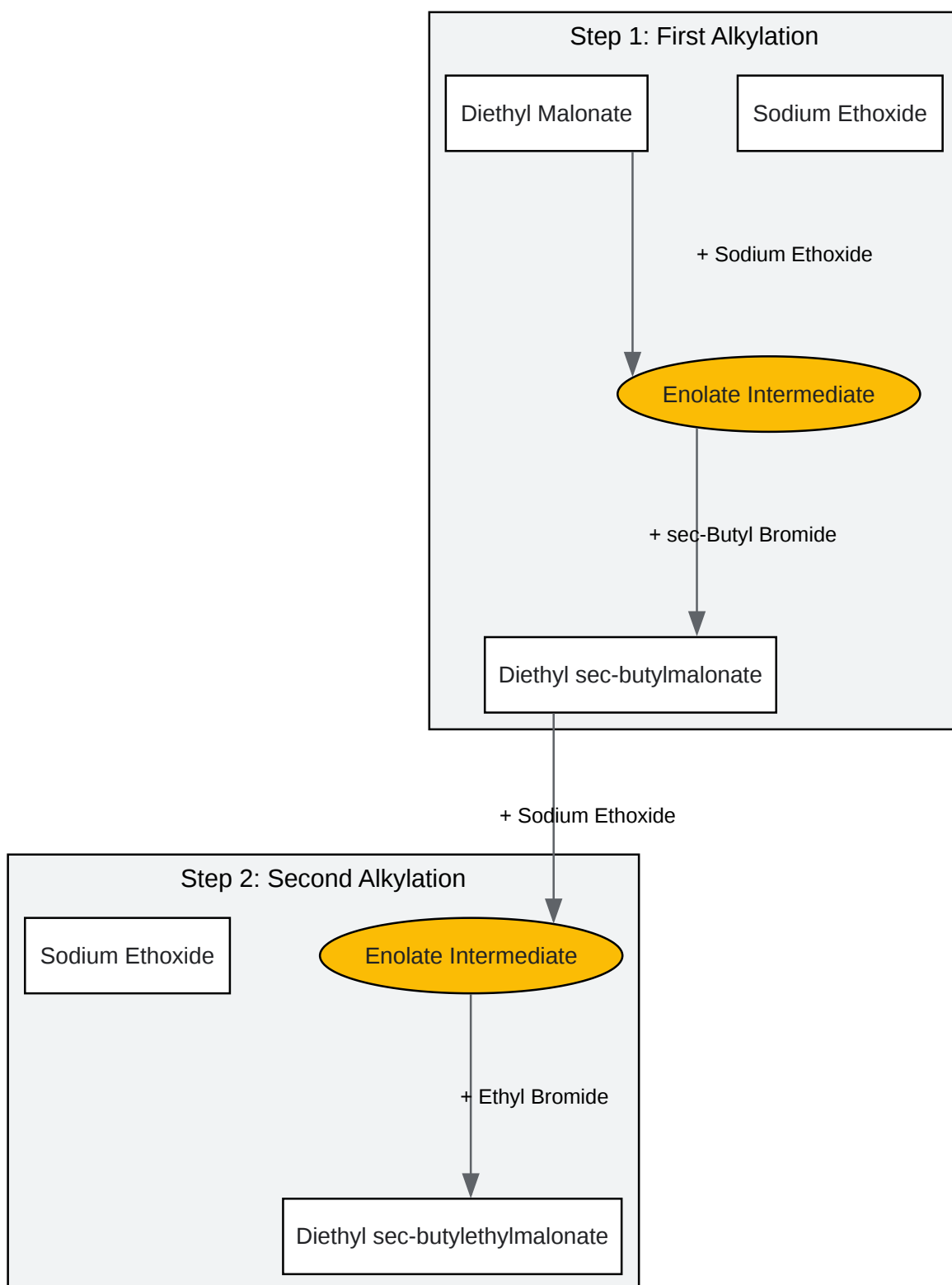
- Distill off the excess ethanol.
- To the residue, add 1 liter of water.
- Separate the upper layer, which is the crude diethyl butylethylmalonate.

- Wash the crude product with water, then dry over anhydrous magnesium sulfate.
- Purify the final product by vacuum distillation.

Visualizing the Synthesis

4.1. Synthetic Pathway

The following diagram illustrates the two-step alkylation process for the synthesis of Diethyl sec-butylethylmalonate.

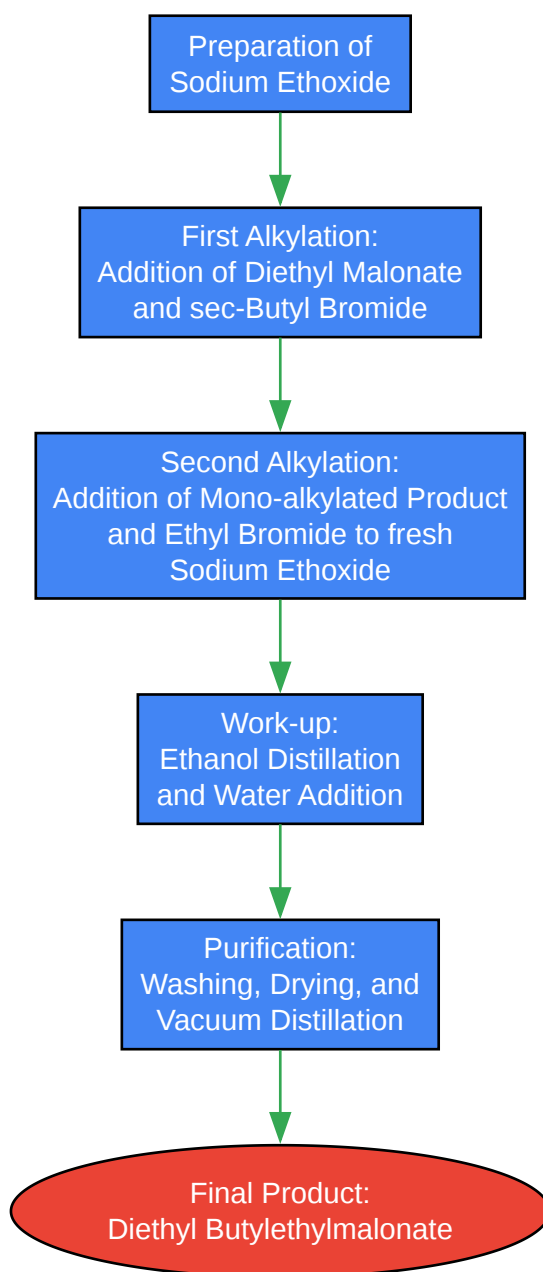


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Caption: Synthetic pathway for Diethyl sec-butylethylmalonate.

4.2. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Experimental workflow for the synthesis of Diethyl Butylethylmalonate.

This guide provides foundational information for researchers and professionals working with **Diethyl Butylethylmalonate-d5**. For specific applications and handling, it is always

recommended to consult the supplier's technical data sheets and safety information.

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- To cite this document: BenchChem. [Diethyl Butylethylmalonate-d5 supplier and purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051948#diethyl-butylethylmalonate-d5-supplier-and-purity]

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